molecular formula C12H10N2OS B3098177 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one CAS No. 13324-83-9

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B3098177
CAS RN: 13324-83-9
M. Wt: 230.29 g/mol
InChI Key: ZYBQITBKNGCUHV-UHFFFAOYSA-N
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Description

“2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one” is a type of quinazoline . It has a molecular formula of C12H10N2OS and an average mass of 230.287 .


Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature . For instance, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .


Molecular Structure Analysis

The molecular structure of “2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one” includes a thiophene ring attached to a dihydroquinazolinone ring . The InChI string representation of the molecule is InChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9 (8)13-11 (14-12)10-6-3-7-16-10/h1-7,11,13H, (H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one” include a net charge of 0, an average mass of 230.287, and a monoisotopic mass of 230.05138 . The compound’s photophysical properties, such as luminescence and Stokes shifts, can change depending on the solvent polarity .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including our compound of interest, have been a focus for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Quinazolinone and quinazoline derivatives, which include our compound, have shown significant anti-inflammatory properties . This makes them valuable in the development of new drugs for treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

These compounds have also shown promising anticancer properties . They could potentially be used in the development of new treatments for various types of cancer .

Antimicrobial Properties

The antimicrobial properties of these compounds make them useful in combating various bacterial and fungal infections . They could potentially be used in the development of new antibiotics .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that work with metals and need to prevent corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could lead to the development of more efficient and environmentally friendly electronic devices .

Organic Light-Emitting Diodes (OLEDs)

These compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . This could lead to improvements in display technology for devices like televisions and smartphones .

Antihypertensive Properties

Finally, these compounds have shown antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure .

Future Directions

The future research directions could involve further exploration of the biological activities of “2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one” and its derivatives, given their potential as antibacterial, antifungal, and anticancer agents . Additionally, more studies could be conducted to understand the photophysical properties of these compounds .

properties

IUPAC Name

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBQITBKNGCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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